molecular formula C12H12F3NO B8336556 4-{[3-(Trifluoromethyl)phenyl]amino}-3-penten-2-one

4-{[3-(Trifluoromethyl)phenyl]amino}-3-penten-2-one

Cat. No. B8336556
M. Wt: 243.22 g/mol
InChI Key: KXRHFRNOXDARAF-UHFFFAOYSA-N
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Patent
US07199136B2

Procedure details

15.53 g (155 mmol) Acetylacetone, 5.00 g (31 mmol) 3-trifluoromethylaniline, and 0.53 g (3.1 mmol) 4-toluenesulfonic acid are dissolved in 50 ml toluene. The reaction mixture is refluxed overnight with a Dean-Stark trap to remove water. After cooling down to room temperature, the solvent is removed in vacuo and the residue is purified by column chromatography on silica with cyclohexane/ethylacetate mixtures as eluent.
Quantity
15.53 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[F:8][C:9]([F:18])([F:17])[C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][CH:16]=1)[NH2:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:8][C:9]([F:17])([F:18])[C:10]1[CH:11]=[C:12]([NH:13][C:1]([CH3:2])=[CH:4][C:5](=[O:7])[CH3:6])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
15.53 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
5 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
0.53 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed overnight with a Dean-Stark trap
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove water
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica with cyclohexane/ethylacetate

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)NC(=CC(C)=O)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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